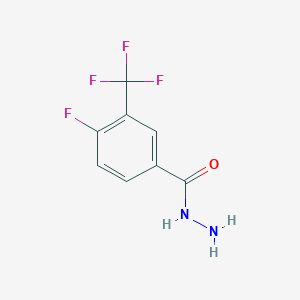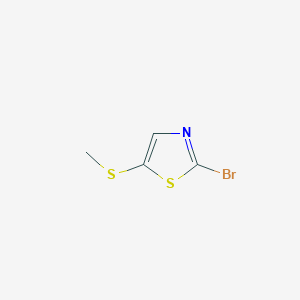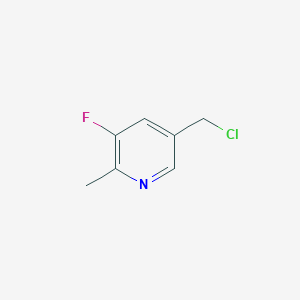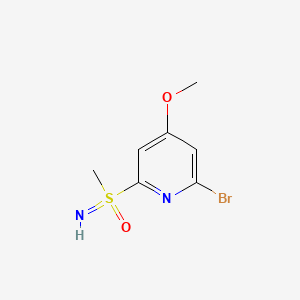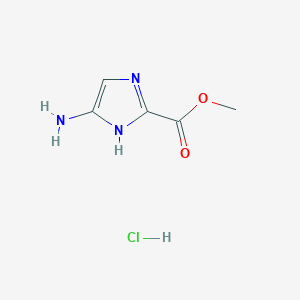![molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
4,8-Dichloropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It belongs to the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4,8-Dichloropyrido[4,3-d]pyrimidine typically involves the reaction of pyridine derivatives with chlorinating agents. One common method includes the cyclization of 2,6-dichloropyridine with formamide under high-temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
4,8-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,8-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to act as an antagonist for certain receptors, such as the human chemokine receptor CXCR2.
Biological Studies: The compound is used in studies related to inflammation, autoimmune diseases, and cancer due to its role in modulating immune responses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 4,8-Dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby modulating immune responses . This interaction can lead to reduced inflammation and potentially inhibit cancer cell proliferation.
Comparaison Avec Des Composés Similaires
4,8-Dichloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4,6-Disubstituted Pyrido[3,2-d]pyrimidines: These compounds also exhibit biological activities but may have different receptor targets and therapeutic applications.
Pyridazines and Pyridazinones: These compounds share a similar heterocyclic structure but differ in their nitrogen atom positions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H3Cl2N3 |
|---|---|
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
4,8-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H |
Clé InChI |
GMDZTZMKBPAEDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Cl)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


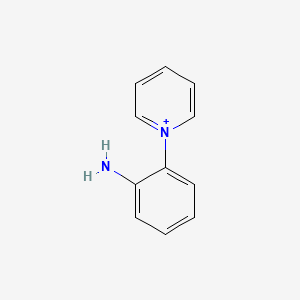
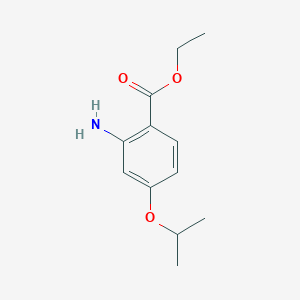
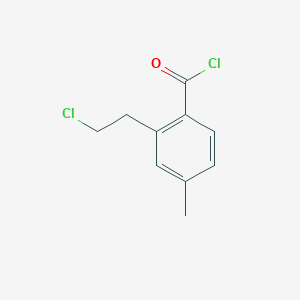

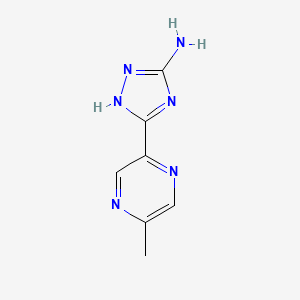
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
